

The Discovery and Synthetic Pathway of (S)-BAY-293: A Technical Overview

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Compound of Interest

Compound Name: (S)-BAY-293

Cat. No.: B10825797

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(S)-BAY-293 has emerged as a crucial chemical tool in the study of RAS-driven cancers. While its enantiomer, (R)-BAY-293, is a potent inhibitor of the interaction between KRas and Son of Sevenless 1 (SOS1), **(S)-BAY-293** serves as a valuable negative control for in vitro and in vivo studies, helping to elucidate the specific effects of its active counterpart.^[1] This technical guide provides an in-depth overview of the discovery, synthesis, and biological context of **(S)-BAY-293** for researchers, scientists, and drug development professionals.

Discovery and Mechanism of Action

(R)-BAY-293 was identified through a combination of high-throughput screening and fragment-based screening as a potent inhibitor of the KRAS-SOS1 interaction, with a half-maximal inhibitory concentration (IC₅₀) of 21 nM.^{[2][3][4]} SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on RAS proteins, leading to their activation.^{[3][5]} By disrupting the KRAS-SOS1 protein-protein interaction, (R)-BAY-293 prevents the reloading of KRAS with GTP, thereby downregulating the active RAS population in tumor cells.^[2] This inhibitory action effectively blocks the downstream RAS-RAF-MEK-ERK signaling pathway, which is critical for cell proliferation and survival.

(S)-BAY-293, as the inactive enantiomer, does not exhibit significant inhibitory activity against the KRAS-SOS1 interaction and is therefore used to differentiate the specific biological effects of (R)-BAY-293 from any potential off-target or non-specific effects of the chemical scaffold.^[1]

Quantitative Biological Data

The following tables summarize the key quantitative data for the active enantiomer, (R)-BAY-293, providing a reference for the activity that **(S)-BAY-293** lacks.

Compound	Assay	IC50 (nM)	Reference
(R)-BAY-293	KRAS-SOS1 Interaction	21	[2] [3] [4]
(R)-BAY-293	RAS Activation (HeLa cells)	410	[6]
(R)-BAY-293	pERK Inhibition (K-562 cells)	180	[6]

Cell Line	KRAS Status	Antiproliferative IC50 (nM)	Reference
K-562	Wild-type	1090 ± 170	[4] [5]
MOLM-13	Wild-type	995 ± 400	[4]
NCI-H358	G12C mutant	3480 ± 100	[4] [5]
Calu-1	G12C mutant	3190 ± 50	[4]
BxPC3	Wild-type	2070 ± 620	[7]
MIA PaCa-2	G12C mutant	2900 ± 760	[7]
AsPC-1	G12D mutant	3160 ± 780	[7]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are methodologies for key assays used in the characterization of BAY-293 enantiomers.

Synthesis of (S)-BAY-293

While the seminal paper by Hillig et al. focuses on the discovery and activity of the active (R)-enantiomer, the synthesis of both enantiomers typically involves a chiral separation step or an

asymmetric synthesis. A general synthetic approach for the quinazoline scaffold shared by both enantiomers has been described.[8] The final step involves the coupling of a chiral amine with the quinazoline core. For **(S)-BAY-293**, the corresponding (S)-amine would be utilized.

General Synthesis of the Quinazoline Scaffold: The synthesis of the quinazoline core generally follows established organic chemistry principles, often involving the reaction of an anthranilic acid derivative with a suitable nitrogen-containing reagent to form the heterocyclic ring system. Further modifications are then made to introduce the required substituents.

Chiral Amine Synthesis and Coupling: The synthesis of the chiral α -methylbenzylamine fragment can be achieved through various stereoselective methods. Once the desired (S)-enantiomer of the amine is obtained, it is coupled with the pre-functionalized quinazoline core, typically via a nucleophilic aromatic substitution or a related coupling reaction, to yield the final **(S)-BAY-293** product.

KRAS-SOS1 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to measure the inhibitory effect of compounds on the protein-protein interaction between KRAS and SOS1.[9][10]

- Reagents and Materials:
 - Tagged human recombinant KRAS (e.g., GST-tagged) and SOS1 (e.g., His-tagged) proteins.
 - HTRF detection reagents: Terbium cryptate-labeled anti-tag antibody (donor) and an XL665-labeled anti-tag antibody (acceptor).
 - Assay buffer.
 - Test compounds (including **(S)-BAY-293** and (R)-BAY-293) and controls.
 - Low-volume 384-well white plates.
- Procedure:

- Dispense test compounds or vehicle control into the wells of the assay plate.
- Add a pre-mixed solution of the tagged KRAS and SOS1 proteins to the wells.
- Add the HTRF detection reagents.
- Incubate the plate at room temperature to allow for protein-protein interaction and antibody binding.
- Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
- The HTRF ratio (665 nm / 620 nm) is calculated and used to determine the degree of inhibition.

Cell Proliferation Assay (MTT Assay)

This assay is used to determine the effect of compounds on the viability and proliferation of cancer cell lines.^{[7][11]}

- Reagents and Materials:
 - Cancer cell lines of interest.
 - Complete cell culture medium.
 - Test compounds (including **(S)-BAY-293** and (R)-BAY-293).
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
 - Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
 - 96-well plates.
- Procedure:
 - Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

- Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Visualizations

Signaling Pathway

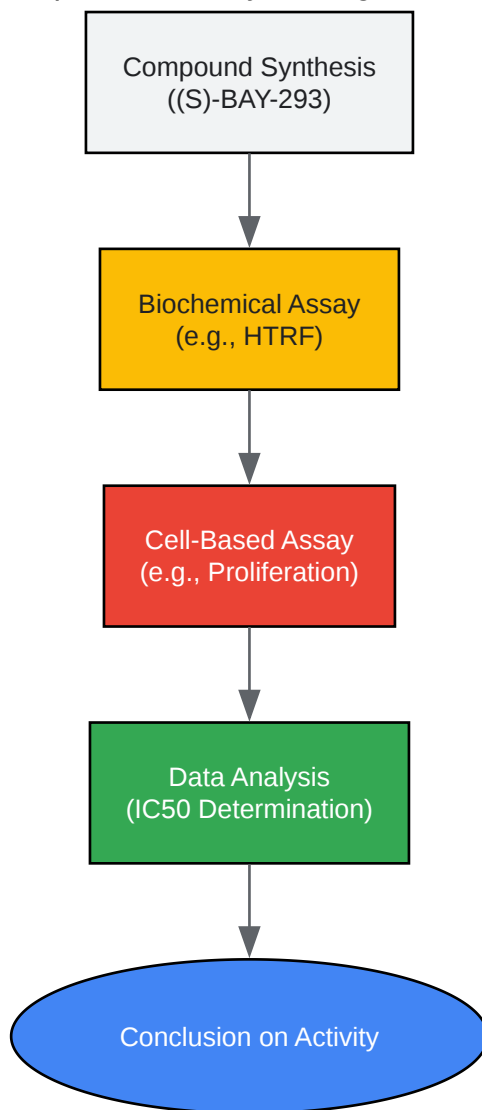
The following diagram illustrates the RAS-RAF-MEK-ERK signaling pathway, which is inhibited by (R)-BAY-293.

Caption: The RAS-RAF-MEK-ERK signaling cascade initiated by receptor tyrosine kinases.

Experimental Workflow

The following diagram outlines the general workflow for testing the efficacy of compounds like (S)-BAY-293.

Compound Efficacy Testing Workflow



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Caption: A streamlined workflow for the synthesis and evaluation of a test compound.

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